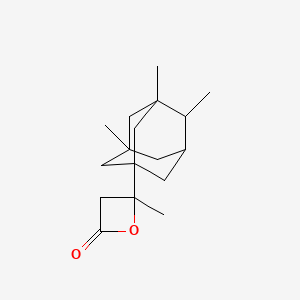
4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone, also known as MTAO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MTAO belongs to the class of oxetanones, which are cyclic organic compounds that contain a three-membered ring.
作用機序
The mechanism of action of 4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone is not fully understood. However, it is believed that this compound interacts with certain proteins in the body, altering their function and leading to the observed effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone in lab experiments is its high purity, which allows for precise control over experimental conditions. In addition, this compound is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several directions that future research on 4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone could take. One area of interest is in the development of this compound-based electronic devices. Researchers could also investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. In addition, studies could be conducted to further elucidate the mechanism of action of this compound and to identify potential protein targets for this compound.
合成法
4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone can be synthesized using a two-step process. The first step involves the reaction of 3,4,7-trimethyl-1-adamantanol with ethyl chloroformate to form 4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone. In the second step, the product from the first step is reacted with methyl iodide to form this compound. This synthesis method has been optimized to produce high yields of this compound.
科学的研究の応用
4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to have excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
特性
IUPAC Name |
4-methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-11-12-5-14(2)8-15(11,3)10-17(6-12,9-14)16(4)7-13(18)19-16/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAMVWRZSKFWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3(CC1(CC(C2)(C3)C4(CC(=O)O4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
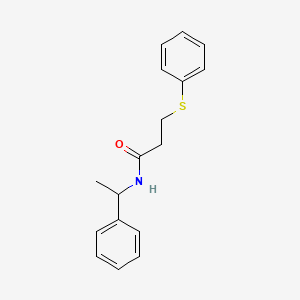
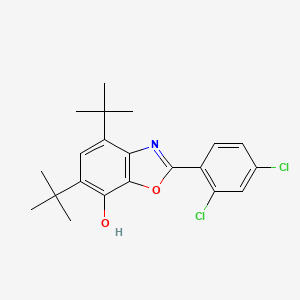
![N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)
![2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4971781.png)
![6-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)
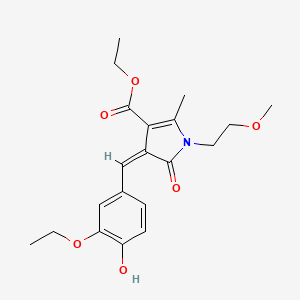
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](phenyl)acetate](/img/structure/B4971822.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)
![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
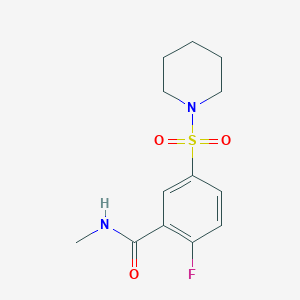
![N-{2-[(4-chlorophenyl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4971845.png)